5-Nitro-3,3'-bipyridin-4-amine 5-Nitro-3,3'-bipyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1264925-31-6
VCID: VC2932464
InChI: InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13)
SMILES: C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-]
Molecular Formula: C10H8N4O2
Molecular Weight: 216.2 g/mol

5-Nitro-3,3'-bipyridin-4-amine

CAS No.: 1264925-31-6

Cat. No.: VC2932464

Molecular Formula: C10H8N4O2

Molecular Weight: 216.2 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-3,3'-bipyridin-4-amine - 1264925-31-6

Specification

CAS No. 1264925-31-6
Molecular Formula C10H8N4O2
Molecular Weight 216.2 g/mol
IUPAC Name 3-nitro-5-pyridin-3-ylpyridin-4-amine
Standard InChI InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13)
Standard InChI Key OXEAGCPMTVQOMB-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-]

Introduction

Chemical Structure and Basic Properties

5-Nitro-3,3'-bipyridin-4-amine (CAS: 1264925-31-6) is a heterocyclic compound belonging to the bipyridine family with nitro and amine functional groups. Its molecular formula is C₁₀H₈N₄O₂, featuring a 3,3'-linked bipyridine system with a nitro group at the 5-position and an amine group at the 4-position of one pyridine ring .

The key physical and chemical properties of 5-Nitro-3,3'-bipyridin-4-amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Nitro-3,3'-bipyridin-4-amine

PropertyValueSource
CAS Number1264925-31-6
Molecular FormulaC₁₀H₈N₄O₂
Molecular Weight216.20 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available
AppearanceNot Available-

Structural Features and Molecular Characteristics

The structure of 5-Nitro-3,3'-bipyridin-4-amine contains several key elements that contribute to its chemical behavior:

  • A bipyridine core with a 3,3' linkage, creating a non-linear arrangement

  • A nitro (-NO₂) group at position 5 of one pyridine ring

  • An amine (-NH₂) group at position 4 of the same pyridine ring

The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same pyridine ring creates an interesting electronic distribution similar to other nitro-amine pyridine derivatives. By comparison with related compounds in the literature, this combination likely leads to distinctive electronic properties and reactivity patterns.

Reactivity Patterns

Based on structurally similar compounds documented in the search results, the following reactivity patterns can be predicted:

Nucleophilic Reactivity

The presence of the nitro group would enhance the electrophilicity of certain positions on the pyridine ring, making it susceptible to nucleophilic attack. This is analogous to the reactivity observed in 5-nitro-1,2,3-triazine, which undergoes rapid cycloaddition with electron-rich dienophiles .

Coordination Chemistry

The bipyridine core potentially serves as a bidentate ligand for metal coordination. Several examples of coordination polymers and complexes involving nitro-substituted heterocycles have been reported, as seen with 5-nitro-isophthalic acid-based coordination polymers and copper complexes with nitro-substituted ligands .

Redox Properties

The nitro group could undergo reduction to form an amine, while the existing amine group could participate in oxidation reactions. This redox behavior might be relevant for potential applications in sensors or electrochemical systems.

Comparison with Related Compounds

To better understand the potential properties and applications of 5-Nitro-3,3'-bipyridin-4-amine, Table 2 presents a comparison with structurally related compounds mentioned in the search results.

Table 2: Comparison of 5-Nitro-3,3'-bipyridin-4-amine with Related Compounds

CompoundStructural SimilaritiesKey DifferencesNotable Properties/Applications
2-Amino-5-nitro-3-(phenylsulfonyl)pyridineContains amino and nitro groups on a pyridine ringHas a phenylsulfonyl group instead of a second pyridine ringXLogP3: 1.7, Topological Polar Surface Area: 127 Ų
5-Nitro-3-pyrazolecarboxylic acidContains a nitro group on a heterocyclic ringDifferent heterocycle core (pyrazole vs. bipyridine), carboxylic acid vs. amine groupUsed in research applications
5-Nitro-3-(trifluoromethyl)pyridin-2-olNitro-substituted pyridineDifferent substitution pattern, contains a hydroxyl and trifluoromethyl groupResearch reagent
5-Nitro-1,2,3-triazineContains a nitro group on a nitrogen-rich heterocycleDifferent heterocyclic coreUndergoes rapid cycloaddition reactions

Future Research Directions

Based on the analysis of 5-Nitro-3,3'-bipyridin-4-amine and related compounds, several promising research directions can be proposed:

Synthetic Optimization

Development of efficient synthetic routes to 5-Nitro-3,3'-bipyridin-4-amine would be valuable for expanding its availability for research. This might include investigating selective functionalization methods or new cross-coupling approaches.

Coordination Chemistry

Exploration of the coordination behavior of 5-Nitro-3,3'-bipyridin-4-amine with various metal ions could reveal interesting structural and functional properties. The combination of bipyridine core with nitro and amine functionalities might produce complexes with unique catalytic or sensing capabilities.

Structure-Property Relationships

Systematic studies comparing 5-Nitro-3,3'-bipyridin-4-amine with structural analogues could help establish structure-property relationships and guide the design of derivatives with enhanced properties for specific applications.

Biological Activity Assessment

Screening of 5-Nitro-3,3'-bipyridin-4-amine for potential biological activities would be worthwhile, given the precedent of bioactive compounds containing nitro-substituted heterocycles.

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